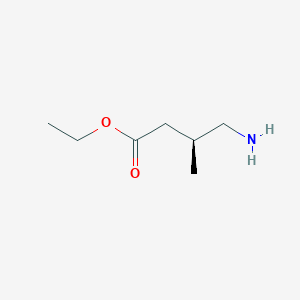

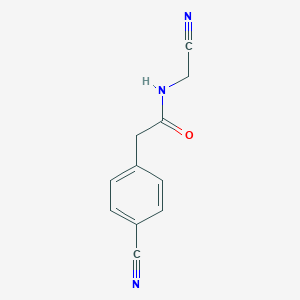

Ethyl (3S)-4-amino-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3S)-4-amino-3-methylbutanoate, also known as L-Leucine ethyl ester, is a modified form of the essential amino acid leucine. It is a popular supplement among athletes and bodybuilders due to its ability to enhance muscle growth and improve exercise performance.

Mechanism of Action

The exact mechanism of action of Ethyl (3S)-4-amino-3-methylbutanoate is not fully understood. However, it is believed to activate the mTOR pathway, which plays a key role in regulating protein synthesis and muscle growth. It may also increase the uptake of amino acids into muscle cells, leading to greater protein synthesis.

Biochemical and physiological effects:

In addition to its effects on muscle growth and exercise performance, Ethyl (3S)-4-amino-3-methylbutanoate may have other biochemical and physiological effects. It may improve insulin sensitivity, which could be beneficial for individuals with diabetes or metabolic disorders. It may also have antioxidant properties, which could help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl (3S)-4-amino-3-methylbutanoate in lab experiments is its ability to enhance muscle growth and improve exercise performance. This could be useful for studying the effects of exercise on muscle physiology and metabolism. However, a limitation is that it may not accurately reflect the effects of exercise in humans, as animal models may respond differently to the supplement.

Future Directions

There are several future directions for research on Ethyl (3S)-4-amino-3-methylbutanoate. One area of interest is its potential for improving muscle function in aging populations. Another area of interest is its effects on muscle metabolism in individuals with metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of the supplement.

Conclusion:

Ethyl (3S)-4-amino-3-methylbutanoate is a modified form of the essential amino acid leucine that has been shown to enhance muscle growth and improve exercise performance. While the exact mechanism of action is not fully understood, it is believed to activate the mTOR pathway and increase amino acid uptake into muscle cells. Ethyl (3S)-4-amino-3-methylbutanoate may also have other biochemical and physiological effects, such as improving insulin sensitivity and acting as an antioxidant. While there are advantages to using the supplement in lab experiments, further research is needed to fully understand its effects and potential future applications.

Synthesis Methods

Ethyl (3S)-4-amino-3-methylbutanoate can be synthesized through the esterification of L-leucine with ethanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

Ethyl (3S)-4-amino-3-methylbutanoate has been the subject of numerous scientific studies due to its potential benefits for muscle growth and exercise performance. Research has shown that it may increase protein synthesis and prevent muscle breakdown, leading to greater muscle mass and strength gains. It may also improve endurance and reduce fatigue during exercise.

properties

IUPAC Name |

ethyl (3S)-4-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSJSQKWRWJLCD-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3S)-4-amino-3-methylbutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)

![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)